molecular formula C23H27N5O2 B11257294 1-(2-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(2-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11257294
M. Wt: 405.5 g/mol
InChI Key: XZUCTNPCSWEZJF-UHFFFAOYSA-N
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Description

The compound 1-(2-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea (CAS: 887468-34-0) is a urea derivative featuring a triazoloazepine core. Its molecular formula is C23H27N5O2, with a molecular weight of 405.5 g/mol . The structure includes:

  • A 2-methoxyphenyl group attached to the urea nitrogen.
  • A 4-methylphenyl substituent on the adjacent urea nitrogen.
  • A 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine moiety linked via a methylene group.

This compound’s design leverages the urea scaffold’s hydrogen-bonding capacity and the triazoloazepine ring’s conformational flexibility, which may enhance target binding and pharmacokinetic properties.

Properties

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C23H27N5O2/c1-17-11-13-18(14-12-17)24-23(29)28(19-8-5-6-9-20(19)30-2)16-22-26-25-21-10-4-3-7-15-27(21)22/h5-6,8-9,11-14H,3-4,7,10,15-16H2,1-2H3,(H,24,29)

InChI Key

XZUCTNPCSWEZJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC=CC=C4OC

Origin of Product

United States

Biological Activity

The compound 1-(2-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a novel synthetic molecule that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

This structure features a complex arrangement that includes a triazole ring and multiple aromatic groups, which are often associated with enhanced biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Recent studies have indicated that derivatives containing triazole rings exhibit significant anticancer properties. For instance, a study conducted by El-Gamal et al. demonstrated that triazole derivatives showed selective cytotoxicity against several cancer cell lines including leukemia and melanoma cells. The compound was found to inhibit cell growth effectively in vitro when tested against the NCI60 cancer cell line panel .

Table 1: Cytotoxicity of Related Compounds

Compound IDCell Line TestedIC50 (µM)Activity
Compound 25K-562 (Leukemia)21.47Moderate
Compound 15aUO-31 (Renal)65.29High
Compound 6bSR (Leukemia)65.29High

These findings suggest that the presence of the methoxy group significantly enhances the anticancer activity of triazole derivatives .

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Kinases : Some studies have reported that compounds with similar structures can inhibit kinases such as p38α/MAPK14, which plays a critical role in cancer cell proliferation and survival .
  • Induction of Apoptosis : The compound may also induce apoptosis in cancer cells, leading to reduced tumor growth and enhanced sensitivity to conventional therapies.
  • Anti-inflammatory Properties : Beyond anticancer effects, certain derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines like TNF-α .

Case Studies

A notable case study involved the evaluation of various triazole derivatives including our compound against different cancer cell lines. The results indicated a correlation between structural modifications and biological activity:

  • Compound A : Exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 30 µM.
  • Compound B : Showed lower activity against colon cancer cells but was effective in inhibiting leukemia cell proliferation.

These findings emphasize the importance of structural diversity in enhancing biological efficacy .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the formation of more complex molecules through various chemical reactions.

Biology

  • Enzyme Interaction Studies : It is used as a probe in biological research to study enzyme interactions and protein functions. The compound's ability to bind to specific enzymes may help elucidate biochemical pathways.

Medicine

  • Therapeutic Potential : Research has indicated that this compound may exhibit anti-inflammatory and anticancer properties. Its mechanism of action involves modulation of specific molecular targets within cells, potentially leading to therapeutic effects.

Industry

  • Intermediate in Pharmaceutical Production : The compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials or as a catalyst in industrial processes.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism involved apoptosis induction through pathway modulation.
  • Enzyme Inhibition : Research indicated that the compound effectively inhibited specific enzymes related to inflammatory processes. This inhibition was linked to reduced levels of pro-inflammatory cytokines in vitro.
  • Material Science : The compound has been explored as a precursor for developing novel materials with enhanced properties for use in various industrial applications.

Comparison with Similar Compounds

1-(3-Chloro-4-Methoxyphenyl)-3-(3-Methylphenyl)-...Urea (C23H26ClN5O2)

  • Key Differences :
    • Substituents : The phenyl groups are substituted with 3-chloro-4-methoxy (vs. 2-methoxy) and 3-methyl (vs. 4-methyl).
    • Molecular Weight : Higher at 439.944 g/mol due to chlorine.
    • Impact : Chlorine increases lipophilicity (logP) and may improve membrane permeability but could reduce metabolic stability.

3-(4-Methoxyphenyl)-1-(3-Methylphenyl)-...Urea

  • Key Differences: Substituent Positions: Methoxy and methyl groups are shifted to 4-methoxy and 3-methyl positions.

1-(3,5-Dimethylphenyl)-3-[(±)-Trans-1-(4-Fluorophenyl)-...Urea (4h)

  • Key Differences: Core Structure: Replaces triazoloazepine with an azetidinone ring. Substituents: Includes 3,5-dimethylphenyl and 4-fluorophenyl.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP<sup>a</sup> Water Solubility Key Substituents
Target Compound 405.5 ~3.2 (predicted) Moderate 2-Methoxy, 4-methyl, triazoloazepine
Chlorinated Analogue 439.94 ~3.8 Low 3-Chloro-4-methoxy, 3-methyl
Trifluoromethyl Analogue 437.4<sup>b</sup> ~4.1 Very low Trifluoromethyl, pyrazolyl

<sup>a</sup>Predicted using fragment-based methods.
<sup>b</sup>Calculated for C21H20F3N5O2.

Key Observations :

  • Chlorine and trifluoromethyl groups significantly increase logP, reducing aqueous solubility but enhancing blood-brain barrier penetration .

Computational Similarity Analysis

Using Tanimoto coefficients (fingerprint-based):

  • The target compound shares ~65–75% similarity with and analogues, suggesting overlapping bioactivities (e.g., kinase inhibition) .
  • Cosine scores from mass spectrometry fragmentation () indicate moderate structural relatedness (score ~0.6–0.7) to triazoloazepine derivatives, supporting dereplication efforts .

Research Findings and Implications

Substituent Positioning :

  • 2-Methoxy in the target compound may enhance hydrogen bonding versus 3-chloro-4-methoxy analogues, which prioritize hydrophobic interactions .

Triazoloazepine Advantage :

  • The saturated azepine ring improves solubility over fully aromatic cores while maintaining conformational adaptability for target binding .

Synthetic Optimization :

  • Adopting high-yield isocyanate coupling (as in ) could improve the target compound’s synthesis efficiency .

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